molecular formula C16H11F3N2OS2 B2365625 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896359-20-9

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B2365625
CAS No.: 896359-20-9
M. Wt: 368.39
InChI Key: LAZJCFBFVIYRFA-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps. One common method includes the reaction of 4,6-difluorobenzo[d]thiazole with 3-((4-fluorophenyl)thio)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and leading to various cellular effects. For example, it has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis .

Comparison with Similar Compounds

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide can be compared with other benzo[d]thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as enhanced fluorescence and specific biological activities.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS2/c17-9-1-3-11(4-2-9)23-6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)24-16/h1-4,7-8H,5-6H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJCFBFVIYRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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